1'-[2-(dimethylamino)ethyl]-4'-hydroxy-3'-[(4-methylphenyl)carbonyl]-1-propylspiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione
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Overview
Description
1’-[2-(dimethylamino)ethyl]-4’-hydroxy-3’-(4-methylbenzoyl)-1-propyl-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-[2-(dimethylamino)ethyl]-4’-hydroxy-3’-(4-methylbenzoyl)-1-propyl-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione involves multiple steps. One common method includes the reaction of methyl o-hydroxybenzoylpyruvate with N,N-dimethylethylenediamine and aromatic aldehydes. This reaction yields 5-aryl-3-hydroxy-4-(2-hydroxyphenyl)-1-[2-(dimethylamino)ethyl]-1,5-dihydro-2H-pyrrol-2-ones, which are then converted into the target compound by boiling in acetic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves standard organic synthesis techniques, including the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s yield and purity.
Chemical Reactions Analysis
Types of Reactions
1’-[2-(dimethylamino)ethyl]-4’-hydroxy-3’-(4-methylbenzoyl)-1-propyl-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
1’-[2-(dimethylamino)ethyl]-4’-hydroxy-3’-(4-methylbenzoyl)-1-propyl-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a pharmacological agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1’-[2-(dimethylamino)ethyl]-4’-hydroxy-3’-(4-methylbenzoyl)-1-propyl-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at various receptors, influencing cellular processes and biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
N-[2-(dimethylamino)ethyl]-1,8-naphthalimide derivatives: These compounds share a similar dimethylaminoethyl group and are used as photoinitiators.
1-aryl-2-[2-(dimethylamino)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones: These compounds have a similar structural motif and are used in various chemical applications.
Uniqueness
1’-[2-(dimethylamino)ethyl]-4’-hydroxy-3’-(4-methylbenzoyl)-1-propyl-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione is unique due to its spirocyclic structure, which imparts specific chemical and biological properties
Properties
Molecular Formula |
C26H29N3O4 |
---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
(4'E)-1'-[2-(dimethylamino)ethyl]-4'-[hydroxy-(4-methylphenyl)methylidene]-1-propylspiro[indole-3,5'-pyrrolidine]-2,2',3'-trione |
InChI |
InChI=1S/C26H29N3O4/c1-5-14-28-20-9-7-6-8-19(20)26(25(28)33)21(22(30)18-12-10-17(2)11-13-18)23(31)24(32)29(26)16-15-27(3)4/h6-13,30H,5,14-16H2,1-4H3/b22-21- |
InChI Key |
XKXKNVTUCURFBF-DQRAZIAOSA-N |
Isomeric SMILES |
CCCN1C2=CC=CC=C2C3(C1=O)/C(=C(/C4=CC=C(C=C4)C)\O)/C(=O)C(=O)N3CCN(C)C |
Canonical SMILES |
CCCN1C2=CC=CC=C2C3(C1=O)C(=C(C4=CC=C(C=C4)C)O)C(=O)C(=O)N3CCN(C)C |
Origin of Product |
United States |
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